3-(phenylsulfonyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide
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Overview
Description
3-(phenylsulfonyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide is a complex organic compound that features a sulfonyl group attached to a phenyl ring, and a propanamide moiety linked to thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylsulfonyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivatives and introduce the sulfonyl group through sulfonation reactions. The propanamide moiety can be introduced via amide bond formation reactions, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-(phenylsulfonyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or chlorinating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can lead to the formation of thiophene sulfoxides or sulfones, while reduction of the sulfonyl group can yield the corresponding sulfide.
Scientific Research Applications
3-(phenylsulfonyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 3-(phenylsulfonyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The thiophene rings can participate in π-π interactions and electron transfer processes, making the compound useful in electronic applications.
Comparison with Similar Compounds
Similar Compounds
Dithieno[3,2-b2′,3′-d]thiophene (DTT): A heterocyclic compound with similar thiophene rings, used in organic electronics.
4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b′]dithiophene (BDTT): Another thiophene-based compound used in photocatalytic applications.
Uniqueness
3-(phenylsulfonyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide is unique due to the presence of both sulfonyl and amide functional groups, which provide distinct chemical reactivity and potential for diverse applications. Its combination of thiophene rings and a phenylsulfonyl group makes it particularly interesting for research in organic electronics and materials science.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[thiophen-2-yl(thiophen-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S3/c20-17(9-12-25(21,22)15-5-2-1-3-6-15)19-18(14-8-11-23-13-14)16-7-4-10-24-16/h1-8,10-11,13,18H,9,12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBJCPZCIVQLBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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